molecular formula C27H31N3O2S B13037169 N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide

N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B13037169
M. Wt: 461.6 g/mol
InChI Key: ZMZCTIPQOIUGBY-UHFFFAOYSA-N
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Description

N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a thienoquinoline core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Construction of the Thienoquinoline Core: The thienoquinoline core is constructed through a series of cyclization and condensation reactions involving thiophene and quinoline derivatives.

    Final Coupling: The final step involves coupling the piperidine derivative with the thienoquinoline core using a carboxylation reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of benzylated or alkylated derivatives.

Scientific Research Applications

N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-Benzylpiperidin-1-yl)ethyl)-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide
  • N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxylate

Uniqueness

N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide is unique due to its specific structural features, such as the combination of a piperidine ring, a benzyl group, and a thienoquinoline core. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H31N3O2S

Molecular Weight

461.6 g/mol

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)ethyl]-5-methyl-4-oxo-3a,9b-dihydrothieno[3,2-c]quinoline-2-carboxamide

InChI

InChI=1S/C27H31N3O2S/c1-29-23-10-6-5-9-21(23)25-22(27(29)32)18-24(33-25)26(31)28-13-16-30-14-11-20(12-15-30)17-19-7-3-2-4-8-19/h2-10,18,20,22,25H,11-17H2,1H3,(H,28,31)

InChI Key

ZMZCTIPQOIUGBY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3C(C1=O)C=C(S3)C(=O)NCCN4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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